molecular formula C8H13N3 B13642640 2-(Azidomethyl)bicyclo[2.2.1]heptane

2-(Azidomethyl)bicyclo[2.2.1]heptane

Cat. No.: B13642640
M. Wt: 151.21 g/mol
InChI Key: FHTAPPIGYHTCTM-UHFFFAOYSA-N
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Description

2-(Azidomethyl)bicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) substituted with an azidomethyl group (–CH₂N₃) at the 2-position. The azido group confers unique reactivity, such as participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable in drug discovery and materials science.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(azidomethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C8H13N3/c9-11-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2

InChI Key

FHTAPPIGYHTCTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves reacting noncyclic olefins with cyclopentadiene to form bicyclo[2.2.1]heptene derivatives, followed by isomerization in the presence of an isomerization catalyst .

Industrial Production Methods

Industrial production methods for 2-(Azidomethyl)bicyclo[2.2.1]heptane are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield epoxides, while reduction can produce amines .

Scientific Research Applications

2-(Azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Comparative Overview of Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
Bicyclo[2.2.1]heptane (parent compound) C₇H₁₂ None Baseline for comparison; melting point: -95.1°C, used in GC-MS analyses .
2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane C₁₀H₁₉N Amino, isopropyl Potent imidazoline1 receptor agonist; high receptor specificity .
2,5-Diazabicyclo[2.2.1]heptane derivatives C₆H₁₂N₂ Two nitrogen atoms in bicyclic system Ligands in coordination chemistry; enhanced basicity .
2-(Propargyloxyimino)-1,7,7-trimethyl derivative C₁₄H₂₁NO₂ Propargyloxyimino, methyl groups Herbicide antidote in rice and sorghum; protects against isoxazolidinone toxicity .
2-(Bicyclo[2.2.1]heptan-2-yl)-3-methoxynaphthalene C₁₈H₂₀O Methoxynaphthalene High-yield synthesis (89%); potential material science applications .
5-[4(5)-Imidazolyl]bicyclo[2.2.1]heptane cinnamates C₂₀H₂₂N₂O₂ Imidazolyl, trans-cinnamate Rigid structure for enzyme modeling (e.g., α-chymotrypsin) .

Structural and Reactivity Differences

  • Azidomethyl vs. Amino Substitutions: The azidomethyl group (–CH₂N₃) in the target compound contrasts with amino (–NH₂) derivatives (e.g., ). While amino groups enhance receptor binding (e.g., imidazoline1 affinity), azido groups enable bioorthogonal reactions, useful in probe conjugation .
  • Stereochemical Variations : highlights the significance of endo vs. exo stereochemistry. For example, endo-imidazolyl derivatives exhibit rigid binding conformations critical for enzyme mimicry, whereas exo isomers serve as controls .
  • Diaza Systems : 2,5-Diazabicyclo[2.2.1]heptane derivatives (e.g., ) introduce additional nitrogen atoms, increasing basicity and utility as ligands in metal coordination complexes.

Physical and Toxicological Properties

  • Parent Compound : Bicyclo[2.2.1]heptane has a melting point of -95.1°C and acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) .
  • Substituted Derivatives: Polar substituents (e.g., –NH₂, –N₃) increase water solubility but may introduce hazards. For example, amino derivatives in require handling under inert conditions due to air sensitivity .

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